molecular formula C26H27N3O6S B2958037 N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide CAS No. 932969-93-2

N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide

Cat. No.: B2958037
CAS No.: 932969-93-2
M. Wt: 509.58
InChI Key: QWGMNIVCFPULFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazine ring fused to a benzene moiety. The thiadiazine ring is substituted with a 3-ethylphenyl group at position 2 and carries sulfone (1,1-dioxido) and ketone (3-oxo) functionalities. The acetamide side chain is linked to a 2,3-dimethoxybenzyl group, which may enhance solubility and influence bioactivity through steric and electronic effects .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(3-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6S/c1-4-18-9-7-11-20(15-18)29-26(31)28(21-12-5-6-14-23(21)36(29,32)33)17-24(30)27-16-19-10-8-13-22(34-2)25(19)35-3/h5-15H,4,16-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGMNIVCFPULFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its mechanisms, effects, and potential therapeutic applications.

Structure

The compound has a molecular formula of C21H24N2O5SC_{21}H_{24}N_{2}O_{5}S and features a unique arrangement of functional groups that contribute to its biological activity. The presence of the benzothiadiazine moiety is particularly noteworthy due to its established pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular Weight416.5 g/mol
CAS NumberN/A
Purity>90%

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiadiazine possess significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : Some compounds in this class have demonstrated cytotoxicity against cancer cell lines, indicating potential use in cancer therapy .
  • Antioxidant Properties : The ability to scavenge free radicals has been observed in related compounds, suggesting a protective effect against oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Cytotoxicity Study : A study on 3-benzazepines indicated that certain derivatives exhibited cytotoxicity that was twice as potent as dopamine against HL-60 human promyelocytic leukemia cells. This suggests a possible mechanism for targeting cancer cells via similar structural motifs found in this compound .
  • Antimicrobial Testing : Compounds structurally related to this acetamide have been tested for their activity against a range of microorganisms. Results indicated significant inhibition of growth in both S. aureus and E. coli strains .
  • Antioxidant Activity : Research has shown that certain benzothiadiazine derivatives can enhance the decay of ascorbic acid in biological systems, suggesting their role as antioxidants .

Potential Therapeutic Applications

Given its biological activity, this compound could be explored for various therapeutic applications:

  • Cancer Treatment : Due to its cytotoxic properties against specific cancer cell lines.
  • Antibiotic Development : For its efficacy against resistant bacterial strains.
  • Antioxidant Formulations : As a potential agent in formulations aimed at reducing oxidative stress.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Structural Differences
Target Compound 3-ethylphenyl, 2,3-dimethoxybenzyl C27H27N3O6S 545.6 Reference compound with ethylphenyl and dimethoxybenzyl groups.
CAS 932968-44-0 4-propyl, thio linker C21H25N3O5S2 463.6 Propyl substituent on thiadiazine; thio (S) instead of oxygen in the side chain.
CAS 933026-84-7 3-methoxyphenyl, 2,3-dimethoxybenzyl C26H25N3O7S 547.6 Methoxyphenyl replaces ethylphenyl; slight increase in polarity due to additional methoxy.
N-(2-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide Benzisothiazolyl core, 2-ethylphenyl C15H15N2O3S 303.4 Benzisothiazolyl ring instead of thiadiazine; smaller molecular weight.

Key Observations :

  • Substituent Effects: The ethylphenyl group in the target compound may enhance lipophilicity compared to methoxyphenyl analogs .
  • Heterocyclic Core : Benzisothiazolyl derivatives (e.g., ) lack the sulfone group present in thiadiazines, altering electronic properties and binding interactions.

Thiadiazine Derivatives

  • Target Compound : Likely synthesized via coupling of 2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetic acid with 2,3-dimethoxybenzylamine under basic conditions (e.g., Cs2CO3 in DMF), analogous to methods in .
  • CAS 932968-44-0 : Synthesized using a thioether linkage, suggesting substitution of chloroacetamide intermediates with thiol-containing heterocycles .

Benzoxazine and Thiazolidinone Analogs

  • Benzoxazine derivatives (e.g., ) employ oxadiazole rings and ester linkages, diverging from thiadiazine-acetamide scaffolds.
  • Thiazolidinones (e.g., ) utilize cyclization with thioglycolic acid, introducing sulfur into five-membered rings rather than six-membered thiadiazines.

Spectroscopic Characterization

All compounds are typically characterized via:

  • 1H NMR : Confirmation of benzyl, ethylphenyl, and heterocyclic proton environments.
  • IR : Detection of sulfone (∼1300 cm⁻¹) and amide (∼1650 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peaks consistent with calculated weights (e.g., 545.6 for the target compound) .

Q & A

Q. What are the common synthetic routes for preparing N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide?

The synthesis typically involves coupling a benzothiadiazine-dione core with substituted benzylacetamide side chains. A representative method includes:

  • Step 1 : Condensation of 3-ethylphenyl-substituted benzothiadiazine-1,1-dioxide with chloroacetic acid derivatives to form the acetamide precursor.
  • Step 2 : Nucleophilic substitution or amidation reactions to introduce the 2,3-dimethoxybenzyl group.
  • Key Reagents : Thionyl chloride (for activation), triethylamine (as a base), and dry DMF or acetonitrile as solvents.
  • Characterization : NMR (¹H/¹³C), mass spectrometry, and elemental analysis are critical for verifying purity and structural integrity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

  • Primary Techniques :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.7–3.9 ppm), aromatic protons (δ ~6.8–7.5 ppm), and acetamide carbonyls (δ ~170–175 ppm).
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻).
    • Elemental Analysis : Validates C, H, N, S, and O composition within ±0.4% of theoretical values.
  • Secondary Techniques : IR spectroscopy for functional groups (e.g., sulfone S=O stretches at ~1300–1350 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • In vitro Screening :
    • Enzyme Inhibition : Assay against kinases, proteases, or inflammatory targets (e.g., COX-2) using fluorometric/colorimetric substrates.
    • Cytotoxicity : MTT or resazurin assays on human cell lines (e.g., HEK-293, HepG2).
  • Dose Range : 1–100 μM, with IC₅₀ calculations for active compounds.
  • Positive Controls : Reference inhibitors (e.g., aspirin for anti-inflammatory activity) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or regiochemistry?

  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELX or Olex2) confirms bond angles, stereochemistry, and packing interactions.
    • Key Parameters :
  • R-factor : <0.05 for high-quality data.
  • Hydrogen Bonding : Analyze motifs (e.g., N–H⋯O=S) to predict solubility and stability.
    • Case Study : Co-crystals of analogous thiadiazine derivatives revealed planar sulfone groups and intramolecular H-bonding, stabilizing the bioactive conformation .

Q. What strategies address contradictory results in biological activity across similar analogs?

  • Structure-Activity Relationship (SAR) Analysis :
    • Variable Substituents : Compare 3-ethylphenyl vs. 4-methylphenyl on the benzothiadiazine core.
    • Pharmacophore Mapping : Identify essential moieties (e.g., dimethoxybenzyl for membrane permeability).
  • Mechanistic Studies :
    • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets).
    • Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives .

Q. How do solvent and reaction conditions influence yield in large-scale synthesis?

  • Optimization Parameters :

    ParameterOptimal RangeImpact on Yield
    SolventAnhydrous DMF>85%
    Temperature80–90°CMaximizes coupling
    CatalystDMAP (5 mol%)Reduces side reactions
  • Challenges : Dimethoxybenzyl groups are hydrolysis-sensitive; inert atmospheres (N₂/Ar) are critical. Reflux in acetonitrile improves homogeneity .

Q. What computational methods validate electronic properties relevant to bioactivity?

  • DFT Calculations :
    • HOMO-LUMO Gaps : Predict redox activity (e.g., ∆E ~4–5 eV for stable compounds).
    • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions (e.g., sulfone oxygen as H-bond acceptor).
  • MD Simulations : Assess binding kinetics with targets (e.g., 100 ns trajectories in GROMACS) .

Methodological Guidance

Q. How to troubleshoot low yields in the final amidation step?

  • Potential Causes :
    • Moisture Sensitivity : Use molecular sieves or anhydrous solvents.
    • Steric Hindrance : Switch from EDCI/HOBt to BOP or PyBOP coupling reagents.
    • Purification : Employ gradient flash chromatography (hexane:EtOAc 7:3 to 1:1) or preparative HPLC .

Q. What experimental controls are essential in pharmacological assays?

  • Negative Controls : Vehicle-only (e.g., DMSO <0.1%).
  • Reference Standards : Clinically approved drugs with known mechanisms (e.g., metformin for antidiabetic assays).
  • Blind Analysis : Double-blind scoring in cell-based assays to minimize bias .

Q. How to analyze hydrogen-bonding networks in crystal structures?

  • Graph Set Analysis : Classify motifs (e.g., D(2) for dimeric interactions) using Mercury software.
  • Thermal Ellipsoids : Evaluate disorder or dynamic behavior in the crystal lattice.
  • Cross-Validation : Compare with Cambridge Structural Database entries for analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.